molecular formula C20H22FN3O5S B2521597 N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-93-3

N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

カタログ番号 B2521597
CAS番号: 874805-93-3
分子量: 435.47
InChIキー: ZLLSFVSEBQLMOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature fluorine substitutions and tosyloxazolidinyl groups, which are relevant to the analysis of the compound . For instance, the first paper discusses a compound with a 4-fluoro substitution on a benzamide ring, which is similar to the 4-fluorobenzyl moiety in our compound of interest . The third paper mentions a tosyl group attached to an oxazolidin ring, which is a part of the structure of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide . These structural similarities can provide insights into the potential chemical behavior and properties of the compound.

Synthesis Analysis

The synthesis of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would likely involve the formation of an oxalamide linkage between a 4-fluorobenzylamine and a tosyloxazolidin-2-ylmethylamine. While the exact synthesis is not detailed in the provided papers, the methods used to synthesize related compounds could be adapted. For example, the synthesis of fluorogenic amines and their derivatives, as mentioned in the third paper, could provide a basis for the synthesis of the oxalamide linkage .

Molecular Structure Analysis

The molecular structure of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would include a benzyl ring with a fluorine atom at the para position, an oxazolidin ring with a tosyl group, and an oxalamide linkage connecting these two moieties. The presence of the fluorine atom could influence the electron distribution in the benzyl ring, potentially affecting the reactivity of the compound . The tosyl group on the oxazolidin ring could also play a role in the compound's reactivity, particularly in nucleophilic substitution reactions .

Chemical Reactions Analysis

The chemical reactions involving N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would likely be influenced by the functional groups present in the molecule. The fluorine atom could make the benzyl ring more electrophilic, while the tosyl group could make the oxazolidin ring a good leaving group in nucleophilic substitution reactions. The oxalamide linkage might be involved in hydrolysis reactions under certain conditions. The papers do not provide specific reactions for this compound, but the described properties of similar compounds can be used to predict its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would be determined by its molecular structure. The presence of the fluorine atom is likely to increase the compound's lipophilicity and could affect its boiling point and solubility . The tosyl group could also influence the solubility, particularly in polar solvents . The oxalamide linkage might contribute to the compound's melting point and stability. While the exact properties are not discussed in the provided papers, the information on related compounds can be used to make educated guesses about the properties of the compound .

科学的研究の応用

Neuroprotective Potential

A study explored the pharmacological properties of a compound with a somewhat similar structure, focusing on its inhibition of the Na+/Ca2+ exchange (NCX) and its potential neuroprotective effects. This research highlighted the compound's specificity in preferentially inhibiting NCX3, suggesting its utility in protecting against neuronal cell damage induced by hypoxia/reoxygenation. The study indicates the therapeutic potential of such compounds in neuroprotection (Iwamoto & Kita, 2006).

Anticancer Activity

Several synthesized derivatives, including those with modifications in the benzyl group, have been evaluated for their anticancer activities. For instance, novel 2-substituted benzimidazole derivatives were synthesized and exhibited significant in vitro anticancer activity against various human cancer cell lines. This underscores the potential of structurally related compounds in cancer therapy (Refaat, 2010).

Antimicrobial and Antioxidant Properties

A series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including some with fluorobenzyl groups, were synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds demonstrated significant bioactivity, indicating their potential in developing new antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).

Antiviral Efficacy

Research on fluorine-containing nucleosides has shown promising antiviral activity, particularly against human cytomegalovirus and hepatitis B virus. This suggests that compounds with similar fluorobenzyl components could be explored for their antiviral properties, potentially leading to new treatments for viral infections (Shortnacy-fowler et al., 1999).

Anti-Inflammatory and Analgesic Activities

Compounds derived from imidazolyl acetic acid, particularly those with fluorobenzylidene groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that such compounds can exhibit significant anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).

特性

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLSFVSEBQLMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。